Ro 22-3581

Description

Structure

3D Structure

Properties

IUPAC Name |

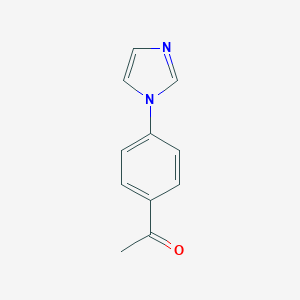

1-(4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIQQJIMVVUTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143259 | |

| Record name | Ro 22-3581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10041-06-2 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 22-3581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 22-3581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO 22-3581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Ro 22-3581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-3581, also identified as 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane synthetase. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its role in relevant signaling pathways. It is important to note that while initial inquiries may have associated this compound with dopamine partial agonism, extensive review of the scientific literature does not support this mechanism. The primary and well-established mechanism of action for this compound is the selective inhibition of thromboxane synthesis.

Core Mechanism of Action: Selective Thromboxane Synthetase Inhibition

The principal mechanism of action of this compound is its highly selective inhibition of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. By inhibiting this enzyme, this compound effectively blocks the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Consequently, the inhibition of its synthesis leads to antithrombotic and vasodilatory effects.

The selectivity of this compound for thromboxane synthetase over other enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and prostacyclin synthase, is a critical feature of its pharmacological profile. This selectivity allows for the targeted reduction of pro-aggregatory and vasoconstrictive signals while preserving or even enhancing the production of anti-aggregatory and vasodilatory prostaglandins like prostacyclin (PGI2).

Quantitative Data

The inhibitory potency of this compound against thromboxane A2 synthase has been quantified in vitro. The following table summarizes the available data.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 11 nM | Thromboxane A2 synthase (TXAS) | [1] |

Note: Further quantitative data such as Ki values and a detailed selectivity profile against a broad panel of enzymes were not available in the reviewed literature.

Signaling Pathway

The following diagram illustrates the position of this compound within the arachidonic acid cascade and its impact on downstream signaling.

References

Ro 22-3581 as a selective thromboxane synthetase inhibitor.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ro 22-3581, chemically known as 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane synthetase. This enzyme plays a critical role in the biosynthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction. By selectively blocking the production of TXA2, this compound has demonstrated significant therapeutic potential in preclinical models of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Thromboxane A2 (TXA2) is a highly potent but unstable eicosanoid derived from arachidonic acid. It is primarily synthesized by platelets and plays a crucial role in hemostasis and thrombosis through its powerful vasoconstrictive and platelet-aggregating effects.[1] The final and rate-limiting step in TXA2 biosynthesis is catalyzed by the enzyme thromboxane synthetase (TXAS), which converts prostaglandin H2 (PGH2) into TXA2.[1] Dysregulation of the thromboxane pathway has been implicated in the pathophysiology of various cardiovascular diseases, including hypertension, thrombosis, and myocardial infarction.

This compound has emerged as a valuable pharmacological tool for investigating the role of thromboxane in these disease processes. Its high selectivity for thromboxane synthetase, with minimal effects on other enzymes in the arachidonic acid cascade, makes it a superior research compound compared to non-selective cyclooxygenase (COX) inhibitors like aspirin.[2] This document aims to consolidate the available technical information on this compound to support further research and drug development efforts.

Mechanism of Action

This compound acts as a selective inhibitor of thromboxane synthetase. By binding to the enzyme, it prevents the conversion of the prostaglandin endoperoxide PGH2 to TXA2. This selective inhibition leads to a significant reduction in the levels of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2).[2] A notable consequence of this inhibition is the potential shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3] This dual effect of reducing a pro-aggregatory and vasoconstrictive agent while potentially increasing an anti-aggregatory and vasodilatory one underscores the therapeutic promise of selective thromboxane synthetase inhibitors.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 11 nM | Thromboxane A2 Synthase (TXAS) | [3] |

Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Treatment Group (this compound) | Control Group (Olive Oil) | P-value | Reference |

| Serum TxB2 Suppression (single 100 mg/kg s.c. injection) | [2] | |||

| 3 hours post-injection | 89.1% suppression | - | < 0.001 | [2] |

| 24 hours post-injection | 41.2% suppression | - | < 0.01 | [2] |

| Systolic Blood Pressure (daily 100 mg/kg s.c. injections from 4 to 10 weeks of age) | [2] | |||

| 8 weeks of age | 140.6 ± 3.2 mmHg | 156.6 ± 4.5 mmHg | < 0.01 | [2] |

| 10 weeks of age | 155.3 ± 3.7 mmHg | 184.8 ± 4.6 mmHg | < 0.001 | [2] |

| Plasma 6-keto-PGF1α Levels (3 hours post-injection) | Not significantly altered | - | - | [2] |

Experimental Protocols

In Vivo Study in Spontaneously Hypertensive Rats (SHR)

This protocol is based on the methodology described by Uderman et al. (1982).[2]

Objective: To evaluate the effect of this compound on thromboxane synthesis and blood pressure in spontaneously hypertensive rats.

Animals: Male spontaneously hypertensive rats (SHR), 4 weeks of age.

Materials:

-

This compound (4'-(Imidazol-1-yl) acetophenone)

-

Olive oil (vehicle)

-

Syringes and needles for subcutaneous injection

-

Blood collection tubes

-

Centrifuge

-

Radioimmunoassay (RIA) kits for Thromboxane B2 (TxB2) and 6-keto-PGF1α

-

Apparatus for measuring systolic blood pressure in rats (e.g., tail-cuff method)

Procedure:

-

Drug Preparation: Suspend this compound in olive oil to a final concentration for a dosage of 100 mg/kg.

-

Animal Groups: Divide the rats into two groups: a treatment group receiving this compound and a control group receiving the olive oil vehicle.

-

Acute Study (Thromboxane Suppression):

-

Administer a single subcutaneous injection of this compound (100 mg/kg) or vehicle to a subset of rats.

-

Collect blood samples at 3 and 24 hours post-injection.

-

For serum TxB2 measurement, allow the blood to clot. For plasma 6-keto-PGF1α, collect blood in tubes containing an anticoagulant.

-

Separate serum or plasma by centrifugation.

-

Measure the concentrations of TxB2 and 6-keto-PGF1α using specific radioimmunoassays.

-

-

Chronic Study (Blood Pressure):

-

From 4 to 10 weeks of age, administer daily subcutaneous injections of this compound (100 mg/kg) or vehicle.

-

Measure systolic blood pressure weekly, for example, using the tail-cuff method.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test) to compare the treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.

Measurement of Thromboxane B2 by Radioimmunoassay (RIA)

Principle: Radioimmunoassay is a sensitive technique used to quantify the concentration of an antigen (in this case, TxB2) in a sample. The assay is based on the principle of competitive binding, where a known quantity of radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

General Protocol Outline:

-

Sample Preparation: Serum or plasma samples are prepared as described in the in vivo protocol.

-

Assay Procedure:

-

A standard curve is generated using known concentrations of unlabeled TxB2.

-

A constant amount of radiolabeled TxB2 and a specific anti-TxB2 antibody are added to the standards and unknown samples.

-

The mixture is incubated to allow for competitive binding to occur.

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase separation).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of TxB2 in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating thromboxane synthetase inhibitors.

Caption: Thromboxane Biosynthesis Pathway and Site of this compound Action.

Caption: Downstream Signaling of the Thromboxane A2 Receptor.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane synthetase. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in reducing thromboxane production and its potential to ameliorate conditions such as hypertension. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of eicosanoid pharmacology and cardiovascular disease. Further investigation into the therapeutic applications of this compound and other selective thromboxane synthetase inhibitors is warranted.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of the development of hypertension in spontaneously hypertensive rats by the thromboxane synthetase inhibitor, 4'-(imidazol-1-yl) acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | 10041-06-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4'-(Imidazol-1-yl) acetophenone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 4'-(Imidazol-1-yl) acetophenone, a molecule of significant interest in medicinal chemistry and drug development.

Chemical Structure and Identification

4'-(Imidazol-1-yl) acetophenone is an aromatic ketone characterized by an acetophenone moiety substituted with an imidazole ring at the para position.

Caption: Chemical Structure of 4'-(Imidazol-1-yl) acetophenone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-(1H-imidazol-1-yl)phenyl)ethanone[1] |

| CAS Number | 10041-06-2[2][3] |

| Molecular Formula | C₁₁H₁₀N₂O[2][3] |

| Molecular Weight | 186.21 g/mol [2][3] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=CN=C2[1] |

| InChI Key | GAIQQJIMVVUTQN-UHFFFAOYSA-N[1] |

| Synonyms | Ro 22-3581, 4'-(1-Imidazolyl)acetophenone[1][4] |

Physicochemical Properties

The physicochemical properties of 4'-(Imidazol-1-yl) acetophenone are summarized in the table below. It is a white to yellow crystalline solid at room temperature.[4]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 108-110 °C | [2] |

| Boiling Point | 320.7 °C (estimated) | [4] |

| pKa | 4.99 (predicted) | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| Appearance | White to yellow powder | [4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4'-(Imidazol-1-yl) acetophenone.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available, detailed shifts and coupling constants require direct analysis of raw data. |

| ¹³C NMR | Spectral data available, detailed chemical shifts require direct analysis of raw data. |

| IR Spectroscopy | Key functional group frequencies can be identified from spectral data. |

| Mass Spectrometry | Fragmentation patterns can be determined from mass spectral data. |

Note: While the existence of spectroscopic data is confirmed[5], specific peak assignments require access to and interpretation of the raw spectral data from databases such as PubChem.

Synthesis of 4'-(Imidazol-1-yl) acetophenone

A common and effective method for the synthesis of 4'-(Imidazol-1-yl) acetophenone is the Ullmann condensation reaction.[6] This method involves the copper-catalyzed coupling of an aryl halide with imidazole.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann coupling methodologies.

Materials:

-

4-Fluoroacetophenone (or other suitable 4-haloacetophenone)

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a reaction vessel, add 4-fluoroacetophenone, imidazole, potassium carbonate, and copper(I) iodide in a suitable solvent such as DMF.

-

Stir the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified period (e.g., 12 hours) under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure 4'-(Imidazol-1-yl) acetophenone.

Caption: Ullmann Condensation Synthesis Workflow.

Biological Activity and Drug Development Applications

4'-(Imidazol-1-yl) acetophenone, also known by its research code this compound, is a potent and selective inhibitor of thromboxane A₂ synthase.[2]

Mechanism of Action: Thromboxane Synthase Inhibition

Thromboxane A₂ (TXA₂) is a potent vasoconstrictor and promoter of platelet aggregation.[7][8] It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, with thromboxane synthase being the terminal enzyme that converts prostaglandin H₂ (PGH₂) to TXA₂.[9][10]

By selectively inhibiting thromboxane synthase, 4'-(Imidazol-1-yl) acetophenone blocks the production of TXA₂. This leads to a reduction in platelet aggregation and vasoconstriction, making it a compound of interest for the development of antithrombotic and cardiovascular drugs. The inhibition of thromboxane synthase can also lead to the redirection of the PGH₂ substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI₂), which has opposing effects to TXA₂ (vasodilation and inhibition of platelet aggregation).

Caption: Inhibition of Thromboxane A2 Synthesis.

Safety and Handling

4'-(Imidazol-1-yl) acetophenone is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

This technical guide provides a foundational understanding of 4'-(Imidazol-1-yl) acetophenone. For more detailed information, researchers are encouraged to consult the cited literature and spectral databases.

References

- 1. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]

- 3. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]

- 4. 4'-(IMIDAZOL-1-YL)ACETOPHENONE | 10041-06-2 [chemicalbook.com]

- 5. 4'-(IMIDAZOL-1-YL)ACETOPHENONE(10041-06-2) 1H NMR [m.chemicalbook.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 8. Thromboxane - Wikipedia [en.wikipedia.org]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Ro 22-3581: A Technical Chronicle of a Selective Thromboxane Synthetase Inhibitor

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of Ro 22-3581

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane synthetase. Developed by Hoffmann-La Roche, this compound emerged as a valuable pharmacological tool for investigating the pathophysiological roles of thromboxane A2 (TxA2) in a variety of disease models, including hypertension, diabetic nephropathy, and obesity.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties

-

Chemical Name: 4'-(Imidazol-1-yl)acetophenone

-

CAS Number: 10041-06-2[5]

-

Molecular Formula: C₁₁H₁₀N₂O[5]

-

Molecular Weight: 186.21 g/mol [6]

-

Appearance: White to yellow powder[5]

-

Melting Point: 108-110 °C[5]

Mechanism of Action: Selective Thromboxane Synthetase Inhibition

The primary mechanism of action of this compound is the selective inhibition of thromboxane synthetase (thromboxane-A synthase), the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[2][3][4] TxA2 is a highly potent vasoconstrictor and promoter of platelet aggregation.[1] Its unstable nature leads to rapid hydration into the more stable, but biologically inactive, thromboxane B2 (TxB2), which is often measured as a surrogate for TxA2 production. By inhibiting thromboxane synthetase, this compound effectively reduces the levels of TxA2, thereby mitigating its pathological effects in various cardiovascular and renal conditions.

Preclinical Development and Key Experiments

This compound was extensively evaluated in several preclinical models to elucidate the role of thromboxane in various pathologies.

Attenuation of Hypertension in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.[7]

-

Treatment: this compound (100 mg/kg) suspended in olive oil was administered via daily subcutaneous injection to SHR from 4 to 10 weeks of age. Control animals received the olive oil vehicle alone.

-

Blood Pressure Measurement: Systolic blood pressure was measured non-invasively using the tail-cuff method.[8][9][10] This involves placing an inflatable cuff at the base of the rat's tail and a sensor to detect blood flow. The cuff is inflated until blood flow ceases and then slowly deflated. The pressure at which blood flow resumes is recorded as the systolic blood pressure.

-

Biomarker Analysis: Serum was collected from clotted blood to measure Thromboxane B2 (TxB2) concentrations, likely via radioimmunoassay, as an indicator of thromboxane synthetase inhibition.

| Parameter | Control Group (Olive Oil) | This compound Treated Group (100 mg/kg) | p-value |

| Systolic Blood Pressure (8 weeks) | 156.6 ± 4.5 mmHg | 140.6 ± 3.2 mmHg | < 0.01 |

| Systolic Blood Pressure (10 weeks) | 184.8 ± 4.6 mmHg | 155.3 ± 3.7 mmHg | < 0.001 |

| Serum TxB2 Suppression (3 hours post-injection) | - | 89.1% | < 0.001 |

| Serum TxB2 Suppression (24 hours post-injection) | - | 41.2% | < 0.01 |

Data adapted from Uderman et al., Prostaglandins, 1982.

Suppression of Albuminuria in Diabetic Rats

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats. A single intraperitoneal or intravenous injection of STZ (e.g., 45-65 mg/kg) destroys pancreatic β-cells, leading to hyperglycemia and the development of diabetic complications, including nephropathy.[11][12][13]

-

Treatment: Diabetic rats were treated with this compound (100 mg/kg/day) for 170 days.

-

Urine Collection and Analysis: Rats were housed in metabolic cages for 24-hour urine collection.[11] Urinary albumin excretion, a key marker of diabetic nephropathy, and urinary TxB2 were measured.

-

Renal Function: Glomerular filtration rate was assessed via inulin clearance.

| Parameter (at 170 days) | Normal Rats | Diabetic Control Rats | Diabetic + this compound |

| Urinary Albumin Excretion | Normal Levels | ~3x Higher than Normal | Prevented the rise |

| Urinary TxB2 Excretion | Normal Levels | ~3x Higher than Normal | Prevented the rise |

| Urinary Protein Excretion | Normal Levels | Higher than Normal | Prevented the rise |

Data summarized from a study on STZ-induced diabetic rats.[14]

Regulation of Hyperinsulinemia and Obesity

-

Animal Models:

-

Objective: To investigate the relationship between hyperinsulinemia and obesity by pharmacologically normalizing insulin levels with this compound.

-

Key Findings: Pharmacologic normalization of hyperinsulinemia with this compound in both obese rat models resulted in decreased weight gain or weight loss.[1] This effect was found to be reversible and partially independent of food intake suppression.[1]

Synthesis and In Vitro Assays

Chemical Synthesis

The synthesis of 4'-(Imidazol-1-yl)acetophenone typically involves the reaction of a 4-substituted acetophenone (e.g., 4'-fluoroacetophenone or 4'-bromoacetophenone) with imidazole.[5] Purification is often achieved by recrystallization from solvents such as a mixture of dichloromethane and hexane.[5]

Thromboxane Synthetase Inhibition Assay

The inhibitory activity of this compound on thromboxane synthetase is determined using an in vitro assay.

-

Enzyme Source: Microsomal fractions are prepared from human platelets, which are a rich source of thromboxane synthetase.[19]

-

Substrate: Prostaglandin H2 (PGH2) is used as the direct substrate for the enzyme.

-

Incubation: The platelet microsomes are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of PGH2.

-

Termination: The reaction is stopped after a defined period.

-

Quantification: The amount of Thromboxane B2 (TxB2) produced is quantified, typically using radioimmunoassay or mass spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Development History and Conclusion

The research on this compound was primarily conducted in the 1980s by scientists at Hoffmann-La Roche.[1] The compound proved to be a highly selective and useful tool for demonstrating the causal link between elevated thromboxane levels and the pathophysiology of hypertension and diabetic albuminuria in animal models.[1][14]

Despite its efficacy in these preclinical models, a thorough search of clinical trial databases and published literature reveals no evidence of this compound progressing into human clinical trials. The reasons for this halt in development are not publicly documented but could be attributed to various factors, including pharmacokinetic properties, off-target effects identified in later preclinical stages, or a strategic shift in the pharmaceutical company's research and development priorities.

References

- 1. A pharmacotherapeutic approach to the regulation of hyperinsulinemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4'-(IMIDAZOL-1-YL)ACETOPHENONE | 10041-06-2 [chemicalbook.com]

- 6. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]

- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Attenuation of diabetic nephropathy in streptozotocin-induced diabetic rats by Punica granatum Linn. leaves extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. Suppression of urinary albumin excretion in diabetic rats by 4'(imidazol-1-yl) acetophenone, a selective inhibitor of thromboxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Studies on the thromboxane synthesizing system in human platelet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thromboxane synthesis pathway, a critical biological cascade involved in hemostasis and inflammation. It further details the inhibitory mechanism and properties of Ro 22-3581, a selective inhibitor of thromboxane synthase. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.

The Thromboxane Synthesis Pathway: A Core Biological Cascade

The synthesis of thromboxanes, potent lipid mediators, is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This pathway is particularly active in platelets and plays a crucial role in blood clot formation (thrombosis) and vasoconstriction.

The key steps in the thromboxane synthesis pathway are as follows:

-

Arachidonic Acid Release: Upon cellular stimulation by various agonists (e.g., thrombin, collagen), the enzyme phospholipase A2 is activated. It cleaves arachidonic acid, a polyunsaturated fatty acid, from the phospholipid bilayer of the cell membrane.

-

Conversion to Prostaglandin H2 (PGH2): Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. This enzyme catalyzes a two-step reaction to convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).

-

Formation of Thromboxane A2 (TXA2): The final and committing step in thromboxane synthesis is the isomerization of PGH2 to thromboxane A2 (TXA2). This reaction is catalyzed by the enzyme thromboxane A2 synthase.

-

Hydrolysis to Thromboxane B2 (TXB2): TXA2 is a highly unstable molecule with a very short half-life in aqueous solutions. It is rapidly and non-enzymatically hydrolyzed to its stable, biologically inactive metabolite, thromboxane B2 (TXB2). Due to its stability, TXB2 is the primary analyte measured to quantify thromboxane A2 production.

Diagram of the Thromboxane Synthesis Pathway.

This compound: A Selective Inhibitor of Thromboxane Synthase

This compound, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase.[1] Its mechanism of action is centered on the final step of the thromboxane synthesis pathway, preventing the conversion of PGH2 to TXA2. This selectivity is a key feature, as it allows for the targeted reduction of thromboxane production without significantly affecting the synthesis of other important prostanoids, such as prostacyclin, which has opposing physiological effects (vasodilation and inhibition of platelet aggregation).[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Enzyme | Source |

| IC50 | 11 nM | Thromboxane A2 Synthase | Benchchem |

Table 2: Kinetic Parameters of Wild-Type Thromboxane A2 Synthase (for reference)

| Parameter | Value | Substrate | Source |

| Km | 32 µM | PGH2 | [2] |

| Vmax | 41 units/mg | PGH2 | [2] |

Note: Specific kinetic data (effect on Km and Vmax) for the inhibition of thromboxane synthase by this compound were not available in the reviewed literature.

Selectivity Profile

Studies have demonstrated the selectivity of this compound for thromboxane synthase. In spontaneously hypertensive rats, this compound was shown to selectively suppress the synthesis of thromboxane B2 without significantly altering the levels of prostacyclin (measured as 6-keto-PGF1α).[1] This selectivity is advantageous as it avoids the broader effects of non-selective COX inhibitors.

Experimental Protocols for Studying Thromboxane Synthesis and Inhibition

The assessment of thromboxane synthesis and the efficacy of inhibitors like this compound typically involves the quantification of the stable metabolite, TXB2. The following are detailed methodologies for key experiments.

Measurement of Thromboxane B2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative measurement of TXB2 in biological samples.

Materials:

-

TXB2 ELISA Kit (containing pre-coated microplate, TXB2 standard, HRP-conjugated TXB2, antibody, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Distilled or deionized water

-

Sample collection tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo TXB2 formation.

Procedure:

-

Sample Preparation: Collect blood samples and immediately centrifuge at 1000 x g for 15 minutes at 4°C to obtain platelet-poor plasma. Store plasma at -80°C until analysis.

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. This typically involves reconstituting the standard to create a dilution series.

-

Assay Procedure:

-

Add a specific volume of standard, control, or sample to the appropriate wells of the microplate.

-

Add a specific volume of HRP-conjugated TXB2 to each well.

-

Add a specific volume of anti-TXB2 antibody to each well.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

-

Add the stop solution to each well to terminate the reaction.

-

-

Data Analysis:

-

Measure the optical density of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.

-

Calculate the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve. The concentration of TXB2 is inversely proportional to the measured absorbance.

-

Determination of IC50 for a Thromboxane Synthase Inhibitor

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound on thromboxane synthase activity.

Workflow for IC50 Determination.

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of purified or recombinant human thromboxane A2 synthase at a known concentration. Prepare a solution of the substrate, PGH2, in an appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer, covering a range of concentrations expected to span from no inhibition to maximal inhibition.

-

Enzyme Inhibition Assay:

-

In a reaction vessel (e.g., a microcentrifuge tube), combine the thromboxane A2 synthase enzyme solution with each dilution of this compound (and a vehicle control).

-

Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

-

Initiate the enzymatic reaction by adding the PGH2 substrate. The concentration of PGH2 should be kept constant across all reactions.

-

Allow the reaction to proceed for a fixed period (e.g., 15-30 seconds).

-

Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., citric acid), which will also facilitate the conversion of any remaining TXA2 to TXB2.

-

-

Quantification of TXB2: Measure the concentration of TXB2 in each reaction mixture using a validated method such as ELISA or radioimmunoassay (RIA).

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 formation for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Conclusion

The thromboxane synthesis pathway represents a critical target for therapeutic intervention in a variety of cardiovascular and inflammatory diseases. This compound is a valuable research tool and a lead compound for the development of drugs targeting this pathway due to its potent and selective inhibition of thromboxane A2 synthase. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the pharmacology of thromboxane synthase inhibitors and their potential clinical applications. A thorough understanding of the methodologies for assessing inhibitor potency and selectivity is essential for the successful development of novel therapeutics in this area.

References

In Vitro Characterization of Ro 22-3581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, implicating it in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its inhibitory activity and outlining detailed experimental protocols for its assessment. The information presented herein is intended to support further research and drug development efforts targeting the thromboxane pathway.

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, thromboxane A2 synthase, has been determined through in vitro enzymatic assays.

| Target Enzyme | Parameter | Value | Reference |

| Thromboxane A2 Synthase (TXAS) | IC50 | 11 nM | [1] |

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the production of TXA2, thereby mitigating its downstream effects, including platelet aggregation and vasoconstriction.

The following diagram illustrates the simplified signaling pathway affected by this compound:

Experimental Protocols

In Vitro Thromboxane A2 Synthase (TXAS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on TXAS by measuring the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.

Materials:

-

Purified recombinant human Thromboxane A2 Synthase (TXAS)

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Assay Buffer: 20 mM Sodium Phosphate (NaPi), pH 7.4, containing 0.2% Lubrol PX

-

2 M Citric Acid

-

Radioimmunoassay (RIA) kit for Thromboxane B2 (TXB2)

-

Scintillation counter

-

Standard laboratory equipment (pipettes, tubes, incubator, etc.)

Experimental Workflow:

Procedure:

-

Prepare a solution of purified recombinant human TXAS at a concentration of 30 nM in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

In a reaction tube, add 200 µL of the TXAS solution and the desired concentration of this compound or vehicle.

-

Pre-incubate the mixture at room temperature (23°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate, PGH2.

-

Allow the reaction to proceed for 15 seconds at 23°C.

-

Terminate the reaction by adding 21 µL of 2 M citric acid.

-

Quantify the amount of TXB2 produced using a commercially available radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Profile

This compound is characterized as a selective inhibitor of thromboxane synthase. This selectivity is a critical attribute as it minimizes the off-target effects that can arise from the inhibition of other enzymes in the arachidonic acid cascade. For instance, non-selective inhibition of cyclooxygenase (COX) enzymes can lead to gastrointestinal side effects. While qualitative statements regarding the selectivity of this compound for thromboxane synthase over prostacyclin synthase exist, a comprehensive quantitative selectivity profile with IC50 or Ki values against a panel of related enzymes (e.g., COX-1, COX-2, prostacyclin synthase, lipoxygenases) is essential for a complete in vitro characterization.

Conclusion

This compound is a potent inhibitor of thromboxane A2 synthase with an in vitro IC50 value of 11 nM. Its mechanism of action involves the direct inhibition of TXAS, leading to a reduction in TXA2 production. The provided experimental protocol for assessing TXAS inhibition offers a robust method for further investigation of this and similar compounds. To fully elucidate the therapeutic potential of this compound, future in vitro studies should focus on generating a comprehensive quantitative selectivity profile against other key enzymes of the eicosanoid pathway. This will provide a clearer understanding of its off-target activity and contribute to a more complete risk-benefit assessment for its potential clinical applications.

References

In-Depth Pharmacological Profile of Ro 22-3581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-3581, also known by its chemical name 4'-(Imidazol-1-yl) acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative efficacy, and detailed experimental protocols from key in vitro and in vivo studies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular and renal diseases.

Introduction

Thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in the pathophysiology of various cardiovascular and renal disorders. This compound has emerged as a significant research tool due to its selective inhibition of thromboxane synthetase, the enzyme responsible for the conversion of prostaglandin H2 to TxA2. This selectivity allows for the targeted reduction of TxA2 levels, potentially mitigating its pathological effects while preserving other important prostanoid pathways. This document synthesizes the available data on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of thromboxane A2 synthase. By blocking this enzyme, this compound effectively reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition leads to a decrease in serum concentrations of thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.[1] The imidazole group within the structure of this compound is thought to be crucial for its high selectivity and binding to the active site of the enzyme.[1]

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

Caption: Thromboxane A2 synthesis pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo efficacy.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Target | Source |

| IC50 | 11 nM | Thromboxane A2 Synthase | [1] |

Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dosage | Time Point | Result | Source |

| Serum TxB2 Suppression | 100 mg/kg (s.c.) | 3 hours | 89.1% (p < 0.001) | [1] |

| 100 mg/kg (s.c.) | 24 hours | 41.2% (p < 0.01) | [1] | |

| Systolic Blood Pressure | 100 mg/kg/day (s.c.) for 6 weeks | 8 weeks of age | 140.6 ± 3.2 mmHg (vs. 156.6 ± 4.5 mmHg in control, p < 0.01) | [1] |

| 10 weeks of age | 155.3 ± 3.7 mmHg (vs. 184.8 ± 4.6 mmHg in control, p < 0.001) | [1] |

Table 3: In Vivo Efficacy of this compound in Diabetic Rats

| Parameter | Dosage | Duration | Result | Source |

| Urinary Albumin Excretion | Not specified | Not specified | Suppressed | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further investigation.

In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thromboxane A2 synthase.

Methodology: A standard in vitro enzyme assay is utilized to measure the inhibition of thromboxane A2 synthase.

Workflow Diagram:

Caption: Workflow for in vitro thromboxane synthase inhibition assay.

Detailed Steps:

-

Enzyme Preparation: Microsomal fractions containing thromboxane A2 synthase are prepared from platelets or other suitable tissues.

-

Inhibitor Preparation: A series of dilutions of this compound are prepared in a suitable solvent.

-

Incubation: The enzyme preparation is pre-incubated with either this compound at various concentrations or the vehicle control for a specified period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2.

-

Reaction Termination: After a defined time, the reaction is terminated, typically by the addition of a stopping reagent.

-

Quantification of TxB2: The amount of TxB2 produced is quantified using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive and Thromboxane Suppression Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on the development of hypertension and serum TxB2 levels in a genetic model of hypertension. This protocol is based on the study by Uderman et al., 1982.[1]

Methodology:

Workflow Diagram:

Caption: Workflow for in vivo study of this compound in spontaneously hypertensive rats.

Detailed Steps:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used, starting at 4 weeks of age.

-

Grouping: Animals are randomly assigned to a treatment group or a control group.

-

Treatment: The treatment group receives daily subcutaneous injections of this compound (100 mg/kg) suspended in olive oil. The control group receives daily subcutaneous injections of the vehicle (olive oil) only. Treatment is administered from 4 to 10 weeks of age.

-

Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive method, such as the tail-cuff method.

-

Blood Sampling: For TxB2 analysis, blood is collected at specific time points after a single injection (e.g., 3 and 24 hours). Blood is allowed to clot to measure serum TxB2 concentrations.

-

TxB2 Measurement: Serum TxB2 levels are quantified by radioimmunoassay (RIA).

-

Data Analysis: Blood pressure and TxB2 data are statistically analyzed to compare the differences between the treatment and control groups.

Ex Vivo Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Methodology: Light Transmission Aggregometry (LTA) is a standard method to evaluate platelet function.

Workflow Diagram:

Caption: Workflow for ex vivo platelet aggregation assay.

Detailed Steps:

-

Blood Collection: Whole blood is collected from healthy human volunteers or experimental animals into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood.

-

Incubation with Inhibitor: PRP is incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Aggregometry: The aggregometer is calibrated using PPP (representing 100% aggregation) and PRP (representing 0% aggregation). The treated PRP is placed in the aggregometer cuvette.

-

Induction of Aggregation: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.

-

Measurement: The change in light transmittance through the PRP suspension is recorded over time as platelets aggregate.

-

Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of the inhibitor to that of the vehicle control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to effectively reduce TxA2 production has been demonstrated in both in vitro and in vivo models, leading to significant antihypertensive effects in spontaneously hypertensive rats. The detailed pharmacological profile and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of thromboxane synthase inhibition in cardiovascular and renal diseases. Further studies are warranted to fully elucidate the clinical utility of this compound and similar compounds.

References

Investigating Hyperinsulinemia and Obesity with Ro 22-3581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperinsulinemia and obesity are intertwined metabolic disorders that contribute to a significant global health burden. Research into the underlying mechanisms and potential therapeutic interventions is paramount. One such investigational tool is Ro 22-3581, a selective inhibitor of thromboxane synthase. This technical guide provides an in-depth overview of the use of this compound in studying the complex relationship between hyperinsulinemia and obesity, with a focus on its mechanism of action, experimental applications, and effects on key physiological parameters.

Core Concepts: Hyperinsulinemia and Obesity

Hyperinsulinemia, a condition characterized by excess levels of insulin in the blood, is often a precursor to and a consequence of obesity.[1][2] This state can lead to insulin resistance, where cells become less responsive to insulin's effects, further exacerbating metabolic dysfunction.[2] The genetically obese Zucker rat is a widely used animal model that exhibits hyperphagia, hyperinsulinemia, and obesity, making it a valuable tool for studying these conditions.[3][4]

This compound: A Selective Thromboxane Synthase Inhibitor

This compound, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[6] By inhibiting its synthesis, this compound has been utilized as a pharmacological tool to investigate the role of thromboxanes in various physiological and pathological processes, including the interplay between hyperinsulinemia and obesity.[5]

Mechanism of Action: Linking Thromboxane Inhibition to Metabolic Effects

The precise mechanism by which inhibition of thromboxane synthase by this compound influences hyperinsulinemia and obesity is not fully elucidated.[5] However, research points towards the involvement of the thromboxane A2 receptor (TP) signaling pathway in insulin resistance. Activation of the TP receptor can impair insulin signaling in endothelial cells by activating a Rho/Rho-associated kinase/LKB1/PTEN pathway.[7] This interference with insulin signaling provides a plausible link between thromboxane activity and the metabolic dysregulation seen in obesity and hyperinsulinemia.

Signaling Pathway of Thromboxane A2 Receptor and its Impact on Insulin Signaling

References

- 1. Mechanisms controlling pancreatic islet cell function in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repeated weight fluctuation increases plasma insulin in the obese Wistar fatty diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toolify.ai [toolify.ai]

- 5. Thromboxane A2/thromboxane A2 receptor axis facilitates hepatic insulin resistance and steatosis through endoplasmic reticulum stress in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

Potential Therapeutic Applications of Ro 22-3581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-3581, also known as 4'-(Imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthase (TXAS), the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By selectively blocking this key step in the arachidonic acid cascade, this compound effectively reduces the levels of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction. This targeted mechanism of action has prompted investigation into its therapeutic potential in a range of cardiovascular, renal, and metabolic disorders. Preclinical studies have demonstrated its efficacy in animal models of hypertension, diabetic nephropathy, and obesity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support further research and development in this area.

Introduction

Thromboxane A2 (TXA2) is a highly bioactive lipid mediator that plays a critical role in hemostasis and cardiovascular physiology. However, its overproduction is implicated in the pathophysiology of various diseases, including thrombosis, hypertension, and kidney disease.[1] The selective inhibition of thromboxane synthase offers a therapeutic strategy to mitigate the detrimental effects of excessive TXA2 while potentially preserving the production of other beneficial prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1]

This compound has emerged as a valuable pharmacological tool for investigating the roles of thromboxane in disease processes. Its high selectivity for TXAS provides a clear advantage over non-selective cyclooxygenase (COX) inhibitors like aspirin, which block the production of all prostaglandins.[1] This document synthesizes the available preclinical data on this compound, focusing on its potential therapeutic applications and providing detailed insights for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This inhibition prevents the conversion of the prostaglandin endoperoxide H2 (PGH2) into TXA2.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Organism/System | Reference |

| IC50 (Thromboxane A2 Synthase) | 11 nM | In vitro | [2] |

Potential Therapeutic Applications

Preclinical research has identified several potential therapeutic areas for this compound.

Hypertension

Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound can attenuate the development of hypertension. This effect is attributed to the reduction of TXA2-mediated vasoconstriction.

Diabetic Nephropathy

In animal models of diabetes, this compound has been shown to have a protective effect on the kidneys. By inhibiting thromboxane synthesis, it can suppress urinary albumin excretion, a key marker of kidney damage in diabetic nephropathy.

Obesity and Hyperinsulinemia

This compound has been utilized as a research tool to explore the link between hyperinsulinemia and obesity. In genetically obese and diet-induced obese rats, the administration of this compound led to a decrease in weight gain or weight loss, suggesting a potential role in managing obesity-related metabolic dysfunction.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the key preclinical studies of this compound.

In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thromboxane A2 synthase.

General Protocol:

-

Enzyme Preparation: Thromboxane A2 synthase is typically isolated from microsomal fractions of platelets or other relevant tissues.

-

Incubation: The enzyme is incubated with its substrate, prostaglandin H2 (PGH2), in the presence of varying concentrations of this compound.

-

Quantification of Thromboxane B2: The reaction product, thromboxane A2, is unstable and rapidly hydrolyzes to the more stable thromboxane B2 (TXB2). TXB2 levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of TXB2 formation at each concentration of this compound is calculated, and the IC50 value is determined by plotting the inhibition curve.

Experimental Workflow: In Vitro IC50 Determination

Caption: General workflow for determining the in vitro IC50 of this compound.

Preclinical Model of Hypertension

Objective: To evaluate the effect of this compound on the development of hypertension in spontaneously hypertensive rats (SHR).

General Protocol:

-

Animal Model: Male spontaneously hypertensive rats are commonly used as a model of genetic hypertension.

-

Drug Administration: this compound is typically administered daily via a suitable route (e.g., subcutaneous injection or oral gavage) starting from a young age before the full development of hypertension. A vehicle control group is run in parallel.

-

Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., telemetry or arterial catheters) for continuous monitoring.

-

Biochemical Analysis: Blood and/or urine samples may be collected to measure levels of thromboxane B2 to confirm target engagement.

-

Data Analysis: Blood pressure readings are compared between the this compound-treated group and the vehicle-treated control group over time.

Preclinical Model of Diabetic Nephropathy

Objective: To assess the renal-protective effects of this compound in a rat model of diabetes.

General Protocol:

-

Induction of Diabetes: Diabetes is typically induced in rats (e.g., Sprague-Dawley or Wistar strains) by a single injection of streptozotocin (STZ), which is toxic to pancreatic beta cells.

-

Drug Administration: Following the confirmation of diabetes (hyperglycemia), rats are treated daily with this compound or a vehicle control.

-

Urine Collection and Analysis: Urine is collected periodically (e.g., over a 24-hour period in metabolic cages) to measure the urinary albumin excretion rate.

-

Blood and Tissue Analysis: At the end of the study, blood samples are collected to measure glucose and creatinine levels. Kidney tissues may be harvested for histological examination.

-

Data Analysis: Urinary albumin excretion and other renal function parameters are compared between the diabetic rats treated with this compound and the diabetic control group.

Clinical Development

A search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any registered clinical trials for this compound. The development of this compound appears to have been limited to preclinical studies. The reasons for the lack of clinical development are not publicly available but could be related to pharmacokinetic properties, safety concerns, or a shift in therapeutic strategies.

Synthesis

The synthesis of 4'-(Imidazol-1-yl)acetophenone (this compound) is generally achieved through the reaction of 4'-fluoroacetophenone or 4'-chloroacetophenone with imidazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Logical Relationship: Synthesis of this compound

Caption: Key components in the synthesis of this compound.

Discussion and Future Directions

This compound has proven to be a valuable research tool for elucidating the role of thromboxane A2 in various pathophysiological processes. The preclinical data strongly suggest its potential as a therapeutic agent for hypertension, diabetic nephropathy, and obesity. Its selective mechanism of action represents a theoretical advantage over non-selective COX inhibitors.

However, the lack of clinical trial data is a significant gap in its development trajectory. Future research could focus on several key areas:

-

Pharmacokinetic and Safety Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound in different species, which would be a prerequisite for any clinical consideration.

-

Efficacy in Other Models: Exploring the efficacy of this compound in other relevant disease models, such as thrombosis and other inflammatory conditions, could broaden its therapeutic potential.

-

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as antihypertensives or antidiabetic drugs, could lead to more effective treatment strategies.

-

Structural Analogs: The development of novel analogs of this compound with improved pharmacokinetic properties and enhanced efficacy could revive interest in this class of compounds for clinical development.

Conclusion

This compound is a selective thromboxane synthase inhibitor with demonstrated efficacy in preclinical models of hypertension, diabetic nephropathy, and obesity. While its clinical development has not progressed, the compound remains a significant molecule of interest for researchers studying thromboxane-mediated pathologies. The detailed information provided in this guide aims to facilitate a deeper understanding of this compound and to encourage further investigation into its therapeutic applications.

References

Methodological & Application

Protocol for In Vivo Administration of Ro 22-3581 in Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-3581, also known as 4'-(imidazol-1-yl)acetophenone, is a potent and selective inhibitor of thromboxane A2 synthetase. Thromboxane A2 is a labile arachidonic acid metabolite that acts as a powerful vasoconstrictor and promoter of platelet aggregation. By selectively inhibiting the synthesis of thromboxane A2, this compound has been investigated for its therapeutic potential in conditions characterized by excessive thromboxane production, such as hypertension and diabetic nephropathy. In spontaneously hypertensive rats (SHR), this compound has been shown to attenuate the development of high blood pressure. Furthermore, in diabetic rat models, it has demonstrated a protective effect against kidney damage by reducing urinary albumin excretion. These application notes provide a detailed protocol for the in vivo administration of this compound in rats based on available literature.

Data Presentation

Table 1: In Vivo Effects of this compound in Rats

| Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | Not specified in abstract | Not specified in abstract | Suppressed serum Thromboxane B2 (TxB2) concentrations by 89.1% three hours after a single dose. | Uderman HD, et al. Prostaglandins. 1982. |

| Diabetic Rats | Not specified in abstract | Not specified in abstract | Suppressed urinary albumin excretion. | Craven PA, et al. The Journal of laboratory and clinical medicine. 1990. |

Table 2: Dosages of Other Thromboxane Synthase Inhibitors in Rats for Reference

| Compound | Animal Model | Dosage | Administration Route | Reference |

| UK-38,485 | Normotensive and Spontaneously Hypertensive Rats | 100 mg/kg/day for 7 days | Oral gavage | Jackson EK. J Clin Invest. 1985. |

| U-63557A | Normotensive Rats | 30 µg/kg/min | Intravenous infusion | Jackson EK. J Clin Invest. 1985. |

Signaling Pathway

This compound exerts its effect by inhibiting thromboxane A2 synthetase, a key enzyme in the arachidonic acid cascade. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, while potentially increasing the production of other prostaglandins with vasodilatory and anti-aggregatory properties, such as prostacyclin (PGI2).

Experimental Protocols

Materials and Reagents

-

This compound (4'-(imidazol-1-yl)acetophenone)

-

Vehicle (e.g., sterile saline, polyethylene glycol, dimethyl sulfoxide)

-

Male Wistar, Sprague-Dawley, or Spontaneously Hypertensive Rats (age and weight appropriate for the study)

-

Gavage needles (for oral administration)

-

Syringes and needles (for parenteral administration)

-

Animal balance

-

Standard laboratory animal housing and care facilities

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study in rats using this compound.

Detailed Methodologies

1. Animal Models

-

Spontaneously Hypertensive Rat (SHR): A commonly used genetic model for hypertension research.

-

Streptozotocin (STZ)-induced Diabetic Rat: A model for Type 1 diabetes, which can develop complications like diabetic nephropathy.

2. Preparation of this compound Formulation

The solubility of this compound should be considered when preparing the dosing solution. A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute with a vehicle such as polyethylene glycol (PEG) or corn oil.

Example Formulation:

-

Weigh the required amount of this compound.

-

Dissolve in a minimal volume of DMSO.

-

Add PEG300 or corn oil to the desired final concentration, ensuring the final DMSO concentration is low (typically <5%) to avoid toxicity.

-

Vortex or sonicate until a clear solution or a uniform suspension is achieved.

-

Prepare fresh daily.

3. Administration Protocol

The choice of administration route will depend on the experimental design and desired pharmacokinetic profile. Oral gavage is a common method for daily administration in chronic studies.

Oral Gavage Procedure:

-

Accurately weigh the rat to determine the correct volume of the dosing solution to administer.

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.

-

Insert a gavage needle of appropriate size into the esophagus.

-

Slowly administer the prepared this compound formulation.

-

Monitor the animal for any signs of distress during and after the procedure.

4. Sample Collection and Analysis

-

Blood Collection: Blood samples can be collected via tail vein, saphenous vein, or terminal cardiac puncture to measure plasma or serum levels of TxB2 (a stable metabolite of TXA2) using methods like ELISA or mass spectrometry.

-

Urine Collection: For studies on diabetic nephropathy, rats can be housed in metabolic cages to collect 24-hour urine samples for the measurement of albumin excretion.

-

Blood Pressure Measurement: In hypertension studies, blood pressure can be monitored non-invasively using the tail-cuff method or invasively via telemetry or carotid artery cannulation.

Disclaimer: This protocol is intended as a guideline. Researchers must adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The optimal dosage, vehicle, and administration route for this compound may vary depending on the specific experimental conditions and should be determined by the investigator.

Recommended Ro 22-3581 Dosage for Hypertensive Rat Studies: A Detailed Guide

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the recommended dosage of Ro 22-3581 in spontaneously hypertensive rats (SHR), a key model in cardiovascular research. This guide is based on available scientific literature and aims to facilitate experimental design and execution.

The primary mechanism of action of this compound is the selective inhibition of thromboxane B2 synthesis, a key mediator in vasoconstriction and platelet aggregation. This targeted action makes it a valuable tool for investigating the role of the thromboxane pathway in hypertension.

Due to the absence of explicit dosage, administration route, and frequency in the available literature, researchers are advised to perform dose-response studies to determine the optimal experimental parameters for their specific research questions. The following protocols are generalized based on common practices in rodent pharmacology studies and should be adapted accordingly.

Data Presentation

A summary of the reported effects of this compound on systolic blood pressure in spontaneously hypertensive rats is presented below.

| Age of SHR | Treatment Group (Systolic BP, mmHg) | Control Group (Systolic BP, mmHg) | Reference |

| 8 weeks | 140.6 ± 3.2 | 156.6 ± 4.0 | Uderman et al., 1982 |

Experimental Protocols

The following are suggested protocols for a pilot dose-response study to determine the optimal dosage of this compound in spontaneously hypertensive rats.

Materials:

-

This compound (4'-(Imidazol-1-yl)acetophenone)

-

Vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% carboxymethylcellulose)

-

Spontaneously hypertensive rats (SHR), age-matched

-

Normotensive control rats (e.g., Wistar-Kyoto rats), age-matched

-

Animal handling and restraint devices

-

Blood pressure measurement system (e.g., tail-cuff plethysmography)

-

Standard laboratory equipment for solution preparation and administration

Experimental Workflow:

Application Notes and Protocols for Ro 22-3581 Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the preparation, storage, and use of stock solutions of Ro 22-3581, a selective thromboxane synthetase inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.

Chemical and Physical Properties

This compound, also known as 4'-(Imidazol-1-yl) acetophenone, is a small molecule inhibitor of thromboxane synthetase. Its key properties are summarized in the table below for quick reference.